molecular formula C9H10ClF2N3 B1476353 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine CAS No. 2009567-09-1

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

Cat. No.: B1476353
CAS No.: 2009567-09-1
M. Wt: 233.64 g/mol
InChI Key: HQKFEHXVYHAGPE-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C 10 H 12 ClF 2 N 3 and a molecular weight of 247.67 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and drug discovery. The presence of both a chlorine substituent and a 3,3-difluoropiperidine group on the pyrimidine core makes this molecule a versatile building block for synthetic organic chemistry . Researchers can utilize the chlorine atom for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to create a diverse library of novel derivatives for screening and development . Pyrimidine-based structures are of significant interest in pharmaceutical research. For instance, structurally related pyrimidine-4-carboxamides have been identified as potent inhibitors of enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is a key target in the study of bioactive lipid signaling pathways . The 3,3-difluoropiperidine moiety is a common pharmacophore used to modulate the physicochemical properties and metabolic stability of potential drug candidates. This product is intended for use in laboratory research and chemical synthesis as a key intermediate. It is strictly for professional and scientific applications. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-4-8(14-6-13-7)15-3-1-2-9(11,12)5-15/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKFEHXVYHAGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiallergic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H8ClF2N3 and a molecular weight of approximately 233.68 g/mol. Its structure features a chlorine atom and a 3,3-difluoropiperidine moiety, contributing to its reactivity and biological profile. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the piperidine ring enhances its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation. It primarily achieves this through:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound binds to the ATP-binding sites of CDKs, disrupting cell cycle progression and leading to G1 or S phase arrest in various cancer cell lines.
  • Mechanistic Insights : Studies have shown that the compound reduces the expression of key regulatory proteins such as p21 and p27, which are involved in cell cycle regulation .

Antiallergic Activity

In addition to its anticancer effects, this compound has shown promise as an antiallergic agent . Preliminary studies suggest that it may inhibit pathways associated with allergic responses, potentially offering therapeutic avenues for treating allergic conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Comparative analysis with similar compounds reveals how modifications can alter efficacy:

Compound NameStructural FeaturesBiological Activity
4-Bromo-6-(3,4-difluorophenyl)pyrimidineBromine substitution; phenyl groupVaries due to bromine's properties
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidineDifferent piperidine substitutionPotentially different pharmacological profiles
2-Amino-4-chloropyrimidineAmino group at position 2Different reactivity patterns

This table illustrates how substituents on the pyrimidine ring or attached piperidine moieties significantly influence biological activities and applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Nucleophilic Substitution Reactions : Utilizing the chlorine atom for substitution with various nucleophiles.
  • Cyclization Reactions : Forming the pyrimidine ring through cyclization of appropriate precursors.
  • Functional Group Modifications : Post-synthesis modifications to enhance selectivity and potency against specific biological targets .

Case Study 1: Inhibition of CDKs

A study focused on the inhibitory effects of this compound on CDK activity demonstrated a significant reduction in cell viability in several cancer cell lines. The compound was found to arrest cells in the S phase and inhibit colony formation in vitro. Further investigations into its pharmacokinetics revealed favorable stability under physiological conditions .

Case Study 2: Allergic Response Modulation

Another investigation assessed the compound's potential as an antiallergic agent. Results indicated that it effectively reduced histamine release from mast cells in vitro, suggesting a mechanism that could be leveraged for therapeutic development against allergic reactions.

Scientific Research Applications

Anticancer Properties:
Research indicates that 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine exhibits significant anticancer activity. It functions primarily by inhibiting cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. By binding to the ATP-binding sites of these kinases, the compound disrupts cell proliferation and induces apoptosis in cancer cells.

Antiallergic Effects:
In addition to its anticancer properties, this compound has shown potential as an antiallergic agent. Studies suggest that it may modulate immune responses, making it a candidate for treating allergic conditions.

Applications in Medicinal Chemistry

This compound serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects. Its unique structure allows it to be a valuable building block in the synthesis of more complex molecules with desired pharmacological properties.

Research Findings and Case Studies

Recent studies have documented the interactions of this compound with various biological targets:

  • Cell Cycle Regulation:
    • Inhibition of CDKs leads to cell cycle arrest in cancer cell lines.
    • Potential use in combination therapies for enhanced anticancer efficacy.
  • Allergic Response Modulation:
    • Demonstrated reduction in histamine release from mast cells.
    • Suggests utility in developing new treatments for allergic rhinitis and asthma.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Electronic Effects

The table below compares substituents, molecular formulas, and key properties of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine with similar compounds:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Features
This compound 3,3-difluoropiperidine C₉H₁₁ClF₂N₃ 242.65 High metabolic stability, CNS potential
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine 4-(trifluoromethyl)piperidine C₁₀H₁₁ClF₃N₃ 281.66 Enhanced lipophilicity, kinase inhibition
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine 4-(2-fluorophenyl)piperazine C₁₄H₁₄ClFN₄ 292.74 Aromatic interaction, CNS activity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Chloromethyl-pyrazole C₈H₇Cl₂N₅ 260.08 Dual reactive sites, antimicrobial lead
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine Trifluoromethyl-thienopyrimidine C₇H₃ClF₃N₂S 253.62 Electron-withdrawing effects, kinase targeting

Key Observations :

  • Fluorine Impact : The 3,3-difluoropiperidine group offers balanced lipophilicity and steric effects compared to bulkier trifluoromethyl (e.g., ) or aromatic (e.g., ) substituents.
  • Reactivity : Chloromethyl-pyrazole derivatives (e.g., ) have dual reactive sites (Cl and CH₂Cl), enabling diverse functionalization.
  • Thienopyrimidines: Thieno-fused pyrimidines (e.g., ) exhibit planar structures, favoring intercalation in biological targets like kinases.
This compound

Synthesis typically involves nucleophilic substitution of 4,6-dichloropyrimidine with 3,3-difluoropiperidine under basic conditions.

Comparison with Analogs:
  • Piperidine/Piperazine Derivatives: 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine: Prepared via similar substitution, with POCl₃-mediated chlorination . 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine: Requires coupling of 4-chloro-6-aminopyrimidine with fluorophenylpiperazine .
  • Chloromethyl-Pyrazole Derivatives : Synthesized via POCl₃ treatment of pyrazolo[3,4-d]pyrimidin-4-one, achieving 83% yield .
  • Thienopyrimidines: Formed via one-pot lithiation and substitution (e.g., 56 in ), with yields dependent on electrophile reactivity.

Yield and Scalability: Chloromethyl-pyrazole derivatives show superior yields (83%) compared to thienopyrimidines (39–59% in ), highlighting the efficiency of POCl₃-based routes.

Preparation Methods

Typical Procedure (Adapted from Patent CN103073505A):

Step Reagents and Conditions Description Yield & Purity
1 4-chloro-6-methoxypyrimidine (100 g, 0.985 mol), POCl3 (400 g, 2.61 mol), dry DMF (30 g) Reaction at 80–85 °C for 7 hours -
2 Removal of excess POCl3 by reduced pressure distillation at 85 °C Concentration of reaction mixture -
3 Cooling to 60–80 °C, dropwise addition into ice-water mixture at 0 °C Precipitation of 4,6-dichloropyrimidine crystals -
4 Extraction with organic solvent (e.g., ethylene dichloride), drying, filtration, and crystallization Isolation of product 139.37 g, 95.6% yield, 99.6% purity

This method reduces hazardous by-products and improves environmental safety while achieving high yield and purity of 4,6-dichloropyrimidine.

Alternative Synthetic Routes and Catalytic Methods

In related pyrimidine chemistry, Buchwald–Hartwig amination and other palladium-catalyzed cross-coupling reactions have been employed to introduce nitrogen-containing substituents on pyrimidine rings, offering alternative routes with potentially higher selectivity and milder conditions. However, for 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine, direct nucleophilic substitution remains the primary method due to the nucleophilicity of the piperidine nitrogen and the electrophilicity of the chloropyrimidine.

Summary Table of Preparation Methods

Step Compound Reagents/Conditions Key Notes Yield/Purity
1 4-chloro-6-methoxypyrimidine → 4,6-dichloropyrimidine POCl3, anhydrous organic amine (e.g., triethylamine), 80–85 °C, 7 h; reduced pressure distillation; ice-water quench Efficient chlorination with minimized waste 95.6% yield, 99.6% purity
2 4,6-dichloropyrimidine + 3,3-difluoropiperidine → this compound Nucleophilic substitution under mild base (K2CO3 or Et3N), DMF or DMSO, 50–100 °C, several hours Selective substitution at 6-position chlorine Not explicitly quantified; typical yields in similar reactions >70%

Research Findings and Considerations

  • Selectivity: The substitution reaction favors the 6-position chlorine due to electronic and steric factors, leaving the 4-chloro substituent intact for potential further functionalization.
  • Reaction Conditions: Mild basic conditions prevent decomposition of sensitive functional groups and maintain the integrity of the difluoropiperidine moiety.
  • Purification: Crystallization and solvent extraction are standard for isolating high-purity products.
  • Environmental Impact: The chlorination step using POCl3 is optimized to reduce hazardous waste and improve safety by controlling temperature and distillation steps.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a chloropyrimidine precursor and 3,3-difluoropiperidine. Critical parameters include anhydrous conditions, temperatures of 80–120°C, and catalysts like DIPEA or DBU. Stepwise coupling, as seen in analogous piperidine-pyrimidine syntheses, minimizes steric hindrance and side reactions. For example, methyl ester intermediates (as in ) require controlled deprotection to preserve regioselectivity . Post-reaction purification via flash chromatography (ethyl acetate/hexane gradients) is recommended.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Assigns substituent positions and confirms fluorine incorporation.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
  • X-ray Crystallography : Definitive structural proof, as demonstrated for related fluorinated pyrimidines in .
  • HPLC-PDA : Quantifies purity (>95% typically required for biological assays).

Q. How can researchers mitigate challenges in isolating this compound from complex mixtures?

  • Methodological Answer : Use flash chromatography with silica gel (gradient elution) for initial purification. For persistent impurities, suggests advanced separation technologies like simulated moving bed (SMB) chromatography or membrane filtration, which improve resolution for polar intermediates . Recrystallization in ethanol/water mixtures may enhance crystalline purity.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity and reaction kinetics in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict nucleophilic attack sites. Molecular dynamics simulations model solvent effects on reaction rates. highlights AI-driven platforms (e.g., COMSOL Multiphysics) for optimizing parameters like temperature and catalyst loading in silico before lab validation .

Q. What experimental strategies address contradictory biological activity data across assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays.
  • Solvent Compatibility Studies : Test DMSO tolerance (common solvent) to rule out artifactual inhibition.
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to identify confounding variables. emphasizes replicating findings across labs to ensure robustness .

Q. How can degradation pathways be systematically studied under physiochemical stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress.
  • HPLC-MS/MS : Monitor degradation products and propose pathways via fragment analysis.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions. ’s focus on reaction stability informs parameter selection (e.g., pH 1–9, 40–80°C) .

Q. What role does the 3,3-difluoropiperidine moiety play in modulating target binding affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied fluorination (e.g., monofluoro, trifluoro) and compare IC₅₀ values.
  • Molecular Docking : Map electrostatic interactions between the difluoropiperidine group and hydrophobic enzyme pockets. ’s theoretical framework guides hypothesis-driven SAR design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

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